molecular formula C11H9N3O B3056749 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- CAS No. 73918-69-1

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-

Cat. No. B3056749
CAS RN: 73918-69-1
M. Wt: 199.21 g/mol
InChI Key: DPBGBHOLCPPFOL-UHFFFAOYSA-N
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Description

“4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-” is a chemical compound with the IUPAC name 5H-pyridazino [4,5-b]indol-4-ol . It has a molecular weight of 185.19 . This compound has been found to have significance in cancer therapy via the inhibition of DYRK1A and PI3Kα in various human cancer cell lines .


Synthesis Analysis

The mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7N3O/c14-10-9-7 (5-11-13-10)6-3-1-2-4-8 (6)12-9/h1-5,12H, (H,13,14) . The NMR spectra of the mono-alkylated products showed only one NH signal at around d 12.80 ppm, proving the alkylation of the other NH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and hydrazinolysis . The N-alkylation was deduced from the methylene carbon signal which was found in the 13C NMR spectra of the abovementioned compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.19 . The NMR spectra of the mono-alkylated products showed only one NH signal at around d 12.80 ppm .

Scientific Research Applications

Synthesis and Chemical Properties

Concise Syntheses of Pyridazinoindolones and -diones
A range of 5-alkyl-4-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones and various 5-alkyl-2,3-dihydro-1H-pyridazino[4,5-b]indole1,4(5H)-diones have been synthesized from related precursors through a one-pot reaction involving N-alkylation and ring closure with hydrazine. This demonstrates the chemical versatility and potential for structural modification of the 4H-Pyridazino(4,5-b)indol-4-one compound (Haider & Wobus, 2007).

Acetylation of Pyridazinoindoles
Pyridazino[4,5-b]indol-4-ones and their dihydro derivatives have been subject to acetylation, leading to various O-acetyl and diacetyl derivatives. This illustrates the compound's reactivity and potential for derivatization, which is essential in fine-tuning the properties for specific applications (Vlasova & Kogan, 1976).

Biological Activities and Applications

Antitumor and Antiproliferative Activities
Novel series of 5H-pyridazino[4,5-b]indoles have shown promising antiproliferative activities against cancer cell lines, indicating their potential in anticancer therapies. The synthesis of these compounds and their structure-activity relationships have been a focus, with certain derivatives demonstrating significant inhibitory effects (Li et al., 2007).

PI3Kα Inhibition for Cancer Therapy
A series of 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles was synthesized, exhibiting inhibitory activities against PI3Kα, a target in cancer treatment. The compounds showed significant anti-proliferative effects, with some demonstrating potent inhibitory activities, highlighting their potential as cancer therapeutics (Bruel et al., 2012).

Radioligand for Imaging TSPO with PET
The compound SSR180575, a pyridazinoindole derivative, was isotopically labeled for use as a radioligand in PET imaging of the TSPO (peripheral benzodiazepine receptor). This indicates the compound's potential application in medical imaging and diagnosis (Thominiaux et al., 2010).

Future Directions

Future research could focus on further exploring the potential of this compound as an inhibitor of PI3K signaling in tumor therapy . Additionally, the design and development of drugs that may work as an inhibitor of PI3K signaling in tumor therapy are highly interesting .

properties

IUPAC Name

5-methyl-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-11(15)10(8)14/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBGBHOLCPPFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224525
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-

CAS RN

73918-69-1
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
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4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Reactant of Route 6
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-

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